3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL is a heterocyclic compound characterized by the molecular formula . It features a bromine atom attached to a cyclopenta[b]pyridine ring system, which includes a hydroxyl group at the 7th position. This compound is notable for its potential biological activities and applications in medicinal chemistry and organic synthesis .
The compound is synthesized through various chemical methods, primarily involving the annulation of pyridine rings to substituted cyclopentanones or their enamines. Its synthesis and properties have been documented in diverse chemical literature, highlighting its relevance in both academic research and industrial applications .
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL typically involves multiple steps:
A common synthetic route involves:
The molecular structure of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL includes:
The molecular weight of the compound is approximately 214.06 g/mol. The structure can be represented as follows:
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL can participate in various chemical reactions:
The conditions for these reactions typically involve:
Major products from these reactions include various substituted derivatives of cyclopenta[b]pyridines, which exhibit diverse functional groups depending on the conditions used .
The mechanism of action for 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL is primarily related to its role as a potential protein kinase inhibitor. It may bind to the ATP-binding site of kinases, preventing phosphorylation of target proteins, which is crucial in various signaling pathways involved in cell growth and metabolism .
The physical properties of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL include:
Chemical properties include:
Relevant data such as spectral data (NMR, MS) can confirm its structure and purity after synthesis .
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL has several scientific uses:
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol exemplifies a structurally unique fused bicyclic scaffold combining a pyridine ring with a cyclopentane moiety bearing both bromine and hydroxyl functional groups. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol [1] [4]. The bicyclic framework features an ortho-fused system where the pyridine ring shares two adjacent atoms with the five-membered aliphatic ring, creating inherent ring strain and conformational constraints. The chiral center at C7 (due to the hydroxyl group) introduces stereochemical complexity, often requiring resolution for enantiopure applications [8]. The bromine atom at the pyridine 3-position is electronically activated for metal-catalyzed cross-coupling, while the allylic alcohol moiety enables functional group interconversion or hydrogen bonding [4] [10].
Positional isomerism significantly influences physicochemical properties in this class. For example, moving the bromine to C2 or C4 positions alters dipole moments and molecular packing, as evidenced by crystallographic studies. Similarly, shifting the hydroxyl to C5 or C6 disrupts intramolecular hydrogen bonding patterns observed in the parent compound [7] [9]. Table 1 contrasts key properties of related isomers:
Table 1: Comparative Structural and Physicochemical Properties of Cyclopenta[b]pyridine Isomers
Compound | Molecular Weight (g/mol) | LogP (XLogP3) | Topological PSA (Ų) | Key Structural Distinction |
---|---|---|---|---|
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | 214.06 | 1.1 [8] | 33.1 [8] | 7-OH enables intramolecular H-bonding |
3-Bromo-5H-cyclopenta[b]pyridine | 198.06 [3] | 1.6 | 12.9 | Unsaturated backbone; higher lipophilicity |
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine | 213.07 [9] | 1.8 | 38.9 | Exocyclic amine at C5; increased polarity |
5H-Cyclopenta[b]pyridin-7-one | 147.17 | 0.7 | 29.1 | Keto group reduces ring strain |
This compound serves as a pivotal building block in multicomponent reactions (MCRs), leveraging its dual electrophilic (bromine) and nucleophilic (hydroxyl) sites. A prominent application is in synthesizing functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives via reactions with malononitrile, aldehydes, and hydrogen sulfide. This protocol generates complex polyheterocycles in a single step with high atom economy [2]. The bromine atom facilitates regioselective Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), enabling C–C bond formation without protecting the hydroxyl group due to the ring system’s steric constraints [4] [10].
The hydroxyl group’s nucleophilicity allows for Mitsunobu reactions or esterification, diversifying the southern hemisphere of the scaffold. For instance, 5′-esters derived from this core show enhanced bioactivity in transporter modulation [6]. Table 2 summarizes key MCR transformations:
Table 2: Multicomponent Reactions Leveraging 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reaction Components | Catalyst/Conditions | Primary Product | Yield Range | Regioselectivity Driver |
---|---|---|---|---|
Aldehyde + malononitrile + H₂S + 1-(cyclopent-1-en-1-yl)pyrrolidine + alkylating agent | Room temperature, inert solvent [2] | Polyfunctionalized cyclopenta[b]pyridines | 60–85% | Bromine directs electrophilic addition |
Arylboronic acid + Pd(0) catalyst | Pd(OAc)₂, K₂CO₃, 80°C [4] | 3-Aryl-6,7-dihydro derivatives | 70–92% | Transmetalation at C–Br site |
Terminal alkyne + CuI/Pd catalyst | Sonogashira conditions [6] | 3-Alkynylated analogs | 65–88% | Chemoselective for bromine |
Carboxylic acid + coupling agents | DCC/DMAP, CH₂Cl₂ [6] | C7-ester derivatives | 75–95% | OH group acylation |
Recent studies highlight this compound’s role in synthesizing derivatives that allosterically modulate neurotransmitter transporters. Rigid (N)-methanocarba analogs derived from its scaffold enhance binding of radioligands like [¹²⁵I]RTI-55 to the dopamine transporter (DAT) with EC₅₀ values as low as 35 nM. The C7-hydroxyl group is critical for hydrogen-bonding interactions within the DAT allosteric pocket, while the bromine enables pharmacophore diversification [6] [8]. Modifications at C7 (e.g., esterification) tune lipid solubility and blood-brain barrier penetration, as evidenced by 5′-ethyl ester analogs showing IC₅₀ values of 107 nM for DA uptake inhibition—surpassing cocaine’s potency [6].
Structure-activity relationship (SAR) studies reveal that replacing the bicyclic system with ribose diminishes DAT affinity, emphasizing the cyclopenta[b]pyridine core’s conformational rigidity for optimal target engagement. Furthermore, 3-halothien-2-yl-ethynyl modifications at C2 boost allosteric effects on both DAT and norepinephrine transporters (NET), suggesting broad applicability in neurotherapeutic development [6]. Table 3 compares key bioactivity metrics:
Table 3: Allosteric Modulation Efficacy of Key Derivatives
Derivative Structure | Target | Binding Enhancement (EC₅₀) | Uptake Inhibition (IC₅₀) | A3AR Selectivity (Ki, nM) |
---|---|---|---|---|
C2-(5-Cl-thien-2-yl-ethynyl)-5′-ethyl ester [6] | hDAT | 9.1 nM | 107 nM | 14.5 (h); 45 (m) |
N⁶-Methyl-C7-OH [6] | hDAT | 35 nM | 253 nM | 0.70 (h); 36.1 (m) |
Ribose-C2-ethynyl [6] | hDAT | >1 µM | >500 nM | 8.56 (h) |
Deaza-C7-OH [6] | hNET | 354% at 10 µM | Not tested | 169 (h) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7